(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

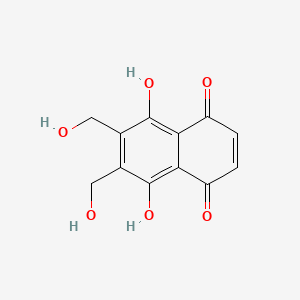

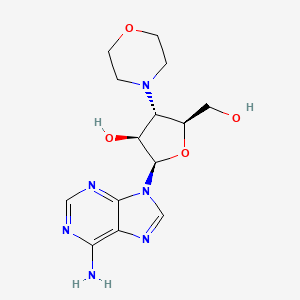

“(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester” is a mouthful, but let’s break it down. This compound belongs to the class of carotenoids , which are natural pigments found in plants, algae, and some bacteria. Carotenoids play essential roles in photosynthesis, as well as providing color to fruits, vegetables, and flowers.

Métodos De Preparación

Synthetic Routes::

Chemical Synthesis: The compound can be synthesized through a multistep chemical process. One common route involves the condensation of (a precursor) with a under acidic conditions. This reaction forms the polyene backbone of the carotenoid.

Biological Synthesis: Some organisms, such as algae and certain bacteria, can produce carotenoids enzymatically. Genetic engineering of microorganisms can enhance their carotenoid production.

Industrial Production:: Large-scale production typically involves cultivating microorganisms (e.g., Blakeslea trispora or Xanthophyllomyces dendrorhous ) in fermenters. These microorganisms naturally synthesize carotenoids, including our target compound. After fermentation, the carotenoids are extracted and purified.

Análisis De Reacciones Químicas

Reactions::

Oxidation: Carotenoids are susceptible to oxidation due to their conjugated double bonds. Oxidation can lead to color changes and degradation.

Isomerization: Carotenoids can undergo geometric isomerization (e.g., from all-trans to cis forms) under light or heat.

Ester Hydrolysis: The ester group in our compound can be hydrolyzed under acidic or basic conditions.

Oxidation: Oxygen, light, and heat.

Isomerization: UV light or elevated temperatures.

Ester Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The primary product of oxidation is often a carotenoid epoxide , while isomerization leads to different geometric isomers. Ester hydrolysis yields the corresponding carboxylic acid .

Aplicaciones Científicas De Investigación

Chemistry::

Colorants: Carotenoids are used as natural colorants in food, cosmetics, and textiles.

Antioxidants: Their antioxidant properties contribute to health benefits.

Photosensitizers: Carotenoids can act as photosensitizers in photodynamic therapy.

Vision: Carotenoids (e.g., ) are essential for vision and protect against macular degeneration.

Immune System: They support immune function.

Cancer Prevention: Some studies suggest carotenoids reduce cancer risk.

Food: Enhance color and nutritional value.

Mecanismo De Acción

Carotenoids serve as antioxidants, quenching harmful free radicals. They also play a role in light absorption during photosynthesis and protect cells from oxidative damage.

Comparación Con Compuestos Similares

Our compound is unique due to its specific methoxy and trimethylphenyl substituents. Similar carotenoids include β-carotene , lycopene , and astaxanthin .

Propiedades

Fórmula molecular |

C23H30O3 |

|---|---|

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9-,13-12-,16-10-,17-14- |

Clave InChI |

HQMNCQVAMBCHCO-NEWHPHRFSA-N |

SMILES isomérico |

CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C(=C(C=C1C)OC)C)C |

SMILES canónico |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)

![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)

![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)